YQA14

Description

Propriétés

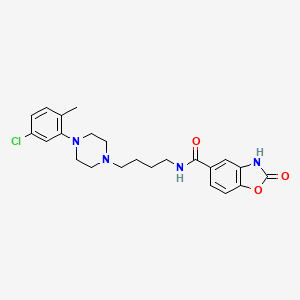

Formule moléculaire |

C23H27ClN4O3 |

|---|---|

Poids moléculaire |

442.9 g/mol |

Nom IUPAC |

N-[4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]butyl]-2-oxo-3H-1,3-benzoxazole-5-carboxamide |

InChI |

InChI=1S/C23H27ClN4O3/c1-16-4-6-18(24)15-20(16)28-12-10-27(11-13-28)9-3-2-8-25-22(29)17-5-7-21-19(14-17)26-23(30)31-21/h4-7,14-15H,2-3,8-13H2,1H3,(H,25,29)(H,26,30) |

Clé InChI |

VIZDBZXBKIEXRK-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CCCCNC(=O)C3=CC4=C(C=C3)OC(=O)N4 |

Origine du produit |

United States |

Foundational & Exploratory

YQA14: A Technical Whitepaper on its Mechanism of Action as a Dopamine D3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

YQA14 is a novel and potent antagonist of the dopamine D3 receptor (D3R), demonstrating high selectivity over other dopamine receptor subtypes.[1][2][3] Preclinical evidence strongly suggests its potential as a pharmacotherapeutic agent for substance use disorders, particularly for cocaine and methamphetamine addiction.[4] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its binding characteristics, the signaling pathways it modulates, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Dopamine D3 Receptor Antagonism

This compound exerts its pharmacological effects primarily through the blockade of the dopamine D3 receptor. The D3 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the limbic regions of the brain, such as the nucleus accumbens, which are critically involved in reward, motivation, and addiction.[1][5]

Drugs of abuse typically increase dopamine levels in these brain regions, leading to the reinforcing effects that drive addiction.[2] The D3 receptor plays a significant role in mediating these effects.[3][6] By acting as an antagonist, this compound binds to the D3 receptor without activating it, thereby preventing dopamine from binding and initiating the downstream signaling cascades associated with reward and drug-seeking behavior. This blockade of D3R signaling has been shown to reduce the rewarding effects of cocaine and methamphetamine and to inhibit relapse to drug-seeking behavior in animal models.[4][7][8]

In Vitro Binding Affinity and Selectivity

Radioligand binding assays have demonstrated that this compound possesses a high affinity and selectivity for the human dopamine D3 receptor. Notably, this compound exhibits two distinct binding sites on the D3 receptor, a high-affinity site (Ki-High) and a low-affinity site (Ki-Low).[1][2][3] Its selectivity for the D3 receptor over the D2 receptor is greater than 150-fold, and it shows over 1000-fold selectivity for D3 receptors compared to other dopamine receptor subtypes (D1, D4, and D5).[1][2][3]

| Receptor Subtype | Binding Affinity (Ki, nM) | IC50 (nM) |

| Dopamine D3 | Ki-High: 0.000068 [1][2][3] Ki-Low: 2.11 [1][2][3] | IC50-High: ~0.0001 IC50-Low: ~5 |

| Dopamine D1 | >10,000 | >10,000 |

| Dopamine D2 | ~320 | ~500 |

| Dopamine D4 | >10,000 | >10,000 |

| Dopamine D5 | >10,000 | >10,000 |

Table 1: In Vitro Receptor Binding Profile of this compound. This table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) of this compound for human dopamine receptor subtypes expressed in CHO or HEK293 cells.[1]

In Vivo Pharmacological Effects

Preclinical studies in rodent models of addiction have demonstrated the efficacy of this compound in reducing drug-seeking and drug-taking behaviors.

| Animal Model | Drug of Abuse | This compound Dose Range (mg/kg, i.p.) | Effect |

| Rat | Cocaine | 6.25 - 25 | Dose-dependently reduced intravenous cocaine self-administration.[1][3] |

| Rat | Cocaine | 12.5 - 25 | Attenuated cocaine-enhanced brain stimulation reward.[7][8] |

| Rat | Cocaine | 12.5 - 25 | Inhibited cue- and cocaine-induced reinstatement of drug-seeking behavior.[7][8] |

| Rat | Methamphetamine | 6.25 - 25 | Dose-dependently reduced methamphetamine self-administration and inhibited reinstatement.[4] |

| Rat | Cocaine | 50 | Inhibited basal and cocaine-enhanced locomotor activity.[1][3] |

Table 2: In Vivo Efficacy of this compound in Animal Models of Addiction. This table summarizes the effective dose ranges of this compound and its observed effects in various preclinical models.

Signaling Pathways Modulated by this compound

As a D3 receptor antagonist, this compound blocks the canonical signaling pathways initiated by dopamine binding to the D3 receptor. D3 receptors are coupled to Gi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] Furthermore, D3 receptor activation has been shown to modulate the ERK and Akt/mTORC1 signaling pathways, which are involved in cellular processes like cell growth and survival.[1] By blocking the D3 receptor, this compound prevents these downstream signaling events.

Detailed Experimental Protocols

The following sections describe the methodologies for the key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assays

These assays were conducted to determine the binding affinity and selectivity of this compound for dopamine receptors.

-

Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells stably expressing human dopamine D1, D2, D3, D4, or D5 receptors were used.[1]

-

Radioligand: [3H]spiperone was used as the radioligand for D2, D3, and D4 receptor binding assays. Other appropriate radioligands were used for D1 and D5 receptors.

-

Assay Buffer: 50 mM Tris-HCl buffer (pH 7.4) containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.

-

Procedure:

-

Cell membranes were prepared from the transfected cell lines.

-

Aliquots of cell membranes were incubated with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Non-specific binding was determined in the presence of a high concentration of a non-labeled competing ligand (e.g., haloperidol).

-

Incubation was carried out at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

The reaction was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The radioactivity retained on the filters was measured by liquid scintillation counting.

-

-

Data Analysis: The IC50 values (concentration of this compound that inhibits 50% of specific radioligand binding) were determined by non-linear regression analysis. The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.

Cocaine Self-Administration in Rats

This in vivo model was used to assess the effect of this compound on the reinforcing properties of cocaine.

-

Animals: Male Wistar or Sprague-Dawley rats were used.

-

Surgical Preparation: Rats were surgically implanted with intravenous catheters in the jugular vein.

-

Apparatus: Standard operant conditioning chambers equipped with two levers, a cue light, and an infusion pump.

-

Procedure:

-

Acquisition: Rats were trained to press an active lever to receive an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion). Each infusion was paired with a cue light. The other lever was inactive.

-

Maintenance: Training continued until a stable pattern of self-administration was established.

-

Treatment: Prior to the self-administration session, rats were pretreated with an intraperitoneal (i.p.) injection of this compound (6.25-25 mg/kg) or vehicle.

-

Testing: The number of active and inactive lever presses was recorded during the session.

-

-

Reinforcement Schedules:

-

Fixed-Ratio (FR): A fixed number of responses is required for each reinforcement (e.g., FR1, FR2).

-

Progressive-Ratio (PR): The number of responses required for each subsequent reinforcement increases progressively. The "breakpoint" (the last ratio completed) serves as a measure of the motivation to obtain the drug.

-

-

Data Analysis: The effect of this compound on the number of cocaine infusions and lever presses was analyzed using appropriate statistical methods (e.g., ANOVA).

Clinical Development Status

To date, there is no publicly available information from sources such as clinical trial registries to indicate that this compound has entered human clinical trials. Its development appears to be in the preclinical stage.

Conclusion

This compound is a highly potent and selective dopamine D3 receptor antagonist. Its mechanism of action, centered on the blockade of D3 receptor signaling in key brain reward pathways, has been robustly demonstrated in preclinical studies. The quantitative data on its binding affinity and in vivo efficacy in animal models of addiction underscore its potential as a promising therapeutic candidate for the treatment of substance use disorders. Further investigation, including progression into clinical development, is warranted to fully evaluate its therapeutic utility in humans.

References

- 1. Dopamine D3 receptor ligands for drug addiction treatment: update on recent findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The role of central dopamine D3 receptors in drug addiction: a review of pharmacological evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A novel dopamine D3 receptor antagonist this compound inhibits methamphetamine self-administration and relapse to drug-seeking behaviour in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]

- 6. The role of central dopamine D3 receptors in drug addiction: a review of pharmacological evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Protocol for Measuring Cue Reactivity in a Rat Model of Cocaine Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Abnormalities of Dopamine D3 Receptor Signaling in the Diseased Brain - PMC [pmc.ncbi.nlm.nih.gov]

YQA14: A Technical Guide to its Dopamine D3 Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the dopamine D3 receptor binding affinity and pharmacological properties of YQA14, a novel and potent D3 receptor antagonist. The information is compiled from preclinical research and is intended to support further investigation and development of this compound for potential therapeutic applications, particularly in the context of substance use disorders.

Quantitative Binding Affinity Data

This compound exhibits a complex and high-affinity binding profile at the human dopamine D3 receptor, characterized by the presence of two distinct binding sites. Its selectivity for the D3 receptor over other dopamine receptor subtypes is a key feature of its pharmacological profile.

| Compound | Receptor | Parameter | Value (nM) | Selectivity vs. D3 (Low Affinity Site) | Reference |

| This compound | Human Dopamine D3 | Ki-High | 0.000068 | - | [1][2][3] |

| Human Dopamine D3 | Ki-Low | 2.11 | - | [1][2][3] | |

| Human Dopamine D2 | Ki | >335 | >150-fold | [1][2] | |

| Other Dopamine Receptors (D1, D4, D5) | Ki | >2000 | >1000-fold | [1][2] |

Experimental Protocols

The binding affinity of this compound to dopamine receptors was determined using in vitro radioligand binding assays. While the specific details from the primary literature are proprietary, the following represents a standard methodology for such experiments.

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand from its receptor.

Materials:

-

Receptor Source: Cell membranes prepared from a stable cell line (e.g., CHO or HEK293) expressing the recombinant human dopamine D3 receptor.

-

Radioligand: A high-affinity radiolabeled antagonist for the D3 receptor, such as [3H]-Spiperone.

-

Test Compound: this compound, dissolved in an appropriate vehicle (e.g., 25% 2-hydroxypropyl-β-cyclodextrin).

-

Assay Buffer: Tris-HCl buffer containing appropriate ions (e.g., MgCl2).

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

-

Membrane Preparation: Cells expressing the D3 receptor are harvested and homogenized to prepare a crude membrane fraction. The protein concentration of the membrane preparation is determined.

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound).

-

Incubation: The plates are incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

GTPγS Binding Assay

Objective: To determine the functional activity of a compound (agonist, antagonist, or inverse agonist) by measuring its effect on G-protein activation. As a D3 receptor antagonist, this compound would be expected to block agonist-stimulated GTPγS binding.

Materials:

-

Receptor Source: Cell membranes expressing the dopamine D3 receptor.

-

Radiolabeled GTP analog: [35S]GTPγS.

-

D3 Receptor Agonist: A known D3 agonist (e.g., quinpirole) to stimulate G-protein activation.

-

Test Compound: this compound.

-

Assay Buffer: Containing GDP, MgCl2, and NaCl.

-

Filtration or Scintillation Proximity Assay (SPA) setup.

Procedure:

-

Pre-incubation: Cell membranes are pre-incubated with the D3 receptor agonist in the presence or absence of this compound.

-

Initiation of Reaction: The reaction is initiated by the addition of [35S]GTPγS.

-

Incubation: The mixture is incubated to allow for the binding of [35S]GTPγS to the Gα subunit of the activated G-protein.

-

Termination and Detection: The reaction is stopped, and the amount of bound [35S]GTPγS is measured, typically by filtration and scintillation counting or by using SPA beads.

-

Data Analysis: The ability of this compound to inhibit the agonist-stimulated increase in [35S]GTPγS binding is quantified to determine its antagonist properties.

Visualizations

Experimental Workflow

Figure 1: Workflow for a radioligand competition binding assay.

Signaling Pathway

Figure 2: Postulated signaling pathway of the D3 receptor and the inhibitory action of this compound.

Synthesis and Clinical Status

This compound was synthesized at the Beijing Institute of Pharmacology and Toxicology.[2] The specific synthetic route for this compound is not publicly available in the reviewed literature. A comprehensive search for clinical trial data for this compound did not yield any results, suggesting that the compound has not yet entered human clinical trials.

Discussion and Future Directions

This compound is a potent and highly selective dopamine D3 receptor antagonist with a complex binding profile. Preclinical studies have demonstrated its efficacy in animal models of cocaine addiction, where it has been shown to reduce cocaine self-administration without affecting natural rewards or locomotor activity at therapeutic doses.[1][4] The antagonistic activity of this compound at the D3 receptor is believed to modulate the mesolimbic dopamine system, which is critically involved in reward and addiction.[4] The blockade of D3 receptors by this compound may attenuate the rewarding effects of drugs of abuse and reduce drug-seeking behavior.[5][6]

Further research is warranted to fully elucidate the mechanism of action of this compound, including its effects on downstream signaling cascades and its potential for treating other substance use disorders. The development of a detailed synthetic pathway and further pharmacokinetic and toxicological studies will be crucial for advancing this compound towards clinical evaluation.

References

- 1. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: a novel dopamine D3 receptor antagonist that inhibits cocaine self-administration in rats and mice, but not in D3 receptor-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Blockade of D3 Receptors by this compound Inhibits Cocaine’s Rewarding Effects and Relapse to Drug-Seeking Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Blockade of D3 receptors by this compound inhibits cocaine's rewarding effects and relapse to drug-seeking behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

YQA14: A Technical Whitepaper on its Selectivity for the Dopamine D3 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

YQA14 is a novel compound demonstrating significant promise as a selective antagonist for the dopamine D3 receptor (D3R) over the D2 receptor (D2R). This high selectivity is a critical attribute for therapeutic agents targeting neuropsychiatric and substance use disorders, as it may offer a more favorable side-effect profile compared to less selective dopaminergic ligands. This document provides a comprehensive technical overview of the binding affinity and functional selectivity of this compound, detailing the experimental methodologies used for its characterization and illustrating the relevant signaling pathways. The quantitative data presented herein underscore the potential of this compound as a valuable tool for research and a candidate for further drug development.

Introduction

Dopamine receptors, particularly the D2 and D3 subtypes, are pivotal in regulating mood, cognition, and reward pathways.[1] While both receptors belong to the D2-like family of G protein-coupled receptors (GPCRs) and share significant sequence homology, their distinct anatomical distribution and physiological roles present an opportunity for targeted pharmacotherapy.[1] The D3 receptor is predominantly expressed in limbic brain regions associated with reward and emotion, making it an attractive target for treating addiction and other psychiatric conditions.[2][3] this compound has emerged as a potent and selective D3 receptor antagonist, exhibiting a pharmacological profile that suggests a reduced risk of the motor side effects often associated with non-selective D2 receptor blockade.[2][3][4] This whitepaper consolidates the available data on this compound's receptor selectivity and provides detailed insights into the experimental frameworks used for its evaluation.

Quantitative Analysis of Receptor Binding Affinity

In vitro radioligand binding assays have been instrumental in quantifying the affinity of this compound for human dopamine D2 and D3 receptors. These studies reveal that this compound possesses a remarkably high affinity for the D3 receptor, with evidence suggesting two distinct binding sites. The selectivity of this compound for the D3 receptor over the D2 receptor is a key characteristic, with a selectivity ratio exceeding 150-fold.[2][3][4]

| Compound | Receptor | Binding Affinity (Ki) | Selectivity (D2 Ki / D3 Ki-Low) | Reference |

| This compound | Human D3 | Ki-High: 0.68 x 10⁻⁴ nM, Ki-Low: 2.11 nM | >150-fold | [2][3][4] |

| This compound | Human D2 | 335.3 nM | - | [4] |

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the selectivity of this compound.

Radioligand Binding Assays

These assays are designed to measure the direct interaction of a radiolabeled ligand with its receptor, allowing for the determination of binding affinity (Kd) and receptor density (Bmax) for the radioligand, and the inhibition constant (Ki) for a competing unlabeled ligand like this compound.

Objective: To determine the binding affinity (Ki) of this compound for dopamine D2 and D3 receptors.

General Protocol:

-

Membrane Preparation:

-

Cells stably expressing the human dopamine D2 or D3 receptor (e.g., CHO or HEK293 cells) are cultured and harvested.

-

The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.

-

-

Competition Binding Assay:

-

A constant concentration of a suitable radioligand (e.g., [³H]spiperone for D2/D3 receptors) is incubated with the prepared cell membranes.

-

Increasing concentrations of the unlabeled competitor compound (this compound) are added to the incubation mixture.

-

The reaction is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of a known D2/D3 antagonist (e.g., haloperidol).

-

-

Separation and Detection:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of this compound.

-

The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

[³⁵S]GTPγS Functional Assays

This assay measures the activation of G proteins coupled to a receptor of interest. For Gi/o-coupled receptors like D2 and D3, agonist stimulation facilitates the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit. Antagonists, such as this compound, are evaluated for their ability to inhibit agonist-stimulated [³⁵S]GTPγS binding.

Objective: To determine the functional antagonism of this compound at dopamine D2 and D3 receptors.

General Protocol:

-

Membrane Preparation:

-

Cell membranes expressing D2 or D3 receptors are prepared as described in the radioligand binding assay protocol.

-

-

[³⁵S]GTPγS Binding Assay:

-

Cell membranes are pre-incubated with varying concentrations of the antagonist (this compound) in an assay buffer containing GDP.

-

A fixed concentration of a dopamine agonist (e.g., quinpirole) is then added to stimulate the receptor.

-

The reaction is initiated by the addition of [³⁵S]GTPγS.

-

The incubation is carried out at a controlled temperature (e.g., 30°C) for a specific duration.

-

Basal binding is determined in the absence of an agonist, and non-specific binding is measured in the presence of a high concentration of unlabeled GTPγS.

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

The filters are washed with ice-cold buffer.

-

The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

-

-

Data Analysis:

-

The specific agonist-stimulated binding is calculated.

-

The inhibitory effect of this compound is determined by plotting the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding against the concentration of this compound.

-

An IC50 value is determined from the resulting concentration-response curve.

-

Dopamine D2 and D3 Receptor Signaling Pathways

Dopamine D2 and D3 receptors are primarily coupled to the Gi/o family of G proteins. Upon activation by an agonist, these receptors inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. They can also modulate other downstream signaling cascades, including ion channels and MAP kinase pathways. Furthermore, D2 and D3 receptors can signal through a G protein-independent pathway involving β-arrestin. This compound, as a D3 receptor antagonist, is expected to block these signaling events at the D3 receptor.

Conclusion

The data and experimental methodologies outlined in this whitepaper firmly establish this compound as a highly potent and selective antagonist of the dopamine D3 receptor. Its significant selectivity over the D2 receptor, as determined by rigorous in vitro binding and functional assays, highlights its potential as a refined pharmacological tool and a promising therapeutic candidate. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully elucidate its therapeutic potential in treating disorders where D3 receptor modulation is implicated.

References

- 1. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. resources.revvity.com [resources.revvity.com]

chemical structure and properties of YQA14

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of YQA14, a selective dopamine D3 receptor antagonist. The information is intended to support ongoing research and drug development efforts in neuroscience and related fields.

Chemical Structure and Properties

This compound, with the IUPAC name N-[4-[4-(5-Chloro-2-methylphenyl)-1-piperazinyl]butyl]-2,3-dihydro-2-oxo-5-benzoxazolecarboxamide, is a novel benzoxazolone carboxamide derivative.[1][2] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1221408-42-9 | [1][2] |

| Molecular Formula | C23H27ClN4O3 | [1][2] |

| Molecular Weight | 442.94 g/mol | [1][2] |

| Appearance | Tan powder | [2] |

| Solubility | DMSO: 100 mg/mL | [2] |

| Purity | ≥98% (HPLC) | [2] |

| Storage Temperature | 2-8°C | [2] |

| SMILES Code | O=C(C1=CC=C(OC(N2)=O)C2=C1)NCCCCN3CCN(C4=CC(Cl)=CC=C4C)CC3 | [1] |

| InChI Key | VIZDBZXBKIEXRK-UHFFFAOYSA-N | [1] |

Pharmacological Properties

This compound is a highly potent and selective antagonist of the dopamine D3 receptor.[2] Preclinical studies have highlighted its potential as a pharmacotherapeutic agent for substance use disorders.[3][4]

Receptor Binding Affinity

In vitro radioligand binding assays have demonstrated that this compound exhibits high affinity and selectivity for the human dopamine D3 receptor.[5][6] Notably, this compound has two distinct binding sites on the D3 receptor.[5][7]

| Receptor Subtype | Binding Affinity (Ki) | Selectivity vs. D3 (Low Affinity) | Reference |

| Dopamine D3 (High Affinity) | 0.068 pM (0.68 x 10⁻⁴ nM) | - | [2][5][7] |

| Dopamine D3 (Low Affinity) | 2.11 nM | - | [2][5][7] |

| Dopamine D2 | >316.5 nM | >150-fold | [5][6] |

| Other Dopamine Receptors | - | >1000-fold | [5][6] |

Mechanism of Action

This compound functions as a dopamine D3 receptor antagonist.[1][5] The dopamine D3 receptor is implicated in the rewarding and reinforcing effects of drugs of abuse.[3][5] By blocking this receptor, this compound can inhibit the effects of substances like cocaine.[3][5] This mechanism is supported by studies showing that the inhibitory effects of this compound on cocaine self-administration are absent in D3 receptor-knockout mice.[5][6]

The proposed signaling pathway involves the modulation of downstream signaling cascades typically activated by dopamine binding to the D3 receptor.

References

- 1. medkoo.com [medkoo.com]

- 2. 多巴胺受体D3拮抗剂II,this compound | Sigma-Aldrich [sigmaaldrich.com]

- 3. Blockade of D3 Receptors by this compound Inhibits Cocaine’s Rewarding Effects and Relapse to Drug-Seeking Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Blockade of D3 receptors by this compound inhibits cocaine's rewarding effects and relapse to drug-seeking behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: a novel dopamine D3 receptor antagonist that inhibits cocaine self-administration in rats and mice, but not in D3 receptor-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound: a novel dopamine D3 receptor antagonist that inhibits cocaine self-administration in rats and mice, but not in D3 receptor-knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

YQA14: A Potential Therapeutic for Addiction - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of YQA14, a novel dopamine D3 receptor antagonist, and its potential as a therapeutic agent for the treatment of addiction, with a primary focus on cocaine addiction. This document consolidates key preclinical data, outlines detailed experimental methodologies, and visualizes the underlying neurobiological pathways and research workflows.

Core Pharmacology and Pharmacokinetics of this compound

This compound has emerged as a promising small molecule due to its high affinity and selectivity for the dopamine D3 receptor, a key target in the brain's reward circuitry implicated in addiction. Its pharmacological profile suggests a potential to modulate the reinforcing effects of drugs of abuse with a favorable pharmacokinetic profile compared to earlier D3 receptor antagonists.

In Vitro Receptor Binding Profile

This compound demonstrates high affinity for the human dopamine D3 receptor, exhibiting two distinct binding sites.[1][2][3] Its selectivity for the D3 receptor over the D2 receptor and other dopamine receptor subtypes is a critical attribute, potentially minimizing off-target effects.

| Receptor | Ki (nM) | Selectivity (D2/D3 Low) | Reference |

| Dopamine D3 (High Affinity) | 0.000068 | ~5,000,000x | [1][2][3] |

| Dopamine D3 (Low Affinity) | 2.11 | - | [1][2][3] |

| Dopamine D2 | 335.3 | >150x | [1] |

| Dopamine D1 | >10,000 | - | [3] |

| Dopamine D4 | >10,000 | - | [3] |

| Dopamine D5 | >10,000 | - | [3] |

Table 1: In Vitro Binding Affinities (Ki) of this compound for Human Dopamine Receptors.

Pharmacokinetic Properties

Preclinical data indicate that this compound possesses an improved pharmacokinetic profile compared to the well-studied D3 receptor antagonist, SB-277011A, notably in terms of oral bioavailability and half-life.[4]

| Parameter | Value | Comparison | Reference |

| Oral Bioavailability | >40% | Improved | [4] |

| Half-life (t1/2) | >2 hours | Longer | [4] |

Table 2: Pharmacokinetic Properties of this compound.

Mechanism of Action and Signaling Pathway

This compound acts as an antagonist at the dopamine D3 receptor, which is highly expressed in the mesolimbic dopamine system. This system, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens (NAc), is central to reward processing and is pathologically altered in addiction. By blocking D3 receptors, this compound is hypothesized to attenuate the rewarding effects of drugs like cocaine and reduce the motivation to seek the drug.

Preclinical Efficacy in Models of Addiction

This compound has demonstrated significant efficacy in animal models of cocaine and methamphetamine addiction.[5] These studies are crucial for establishing its therapeutic potential and providing a rationale for clinical development.

Effects on Cocaine Self-Administration

Systemic administration of this compound has been shown to dose-dependently reduce intravenous cocaine self-administration in rats under both fixed-ratio (FR) and progressive-ratio (PR) schedules of reinforcement.[2][3] The reduction in responding under a PR schedule is particularly indicative of a decrease in the motivational value of the drug. Notably, this compound did not affect the self-administration of a natural reward (sucrose), suggesting selectivity for drug-induced reward.[2]

Attenuation of Relapse to Drug-Seeking Behavior

A major challenge in addiction treatment is the high rate of relapse. In preclinical models, this compound has been shown to attenuate both cue-induced and drug-primed reinstatement of cocaine-seeking behavior after a period of extinction.[4][6] This suggests that this compound may be effective in preventing relapse in individuals with substance use disorders.

Modulation of Cocaine-Induced Behavioral Sensitization

This compound has also been found to inhibit the expression of cocaine-induced behavioral sensitization, a phenomenon thought to underlie the compulsive drug-seeking and paranoia associated with chronic stimulant use.[4][6]

Experimental Protocols

The following sections provide an overview of the methodologies employed in the key preclinical studies of this compound.

In Vitro Receptor Binding Assays

-

Objective: To determine the binding affinity and selectivity of this compound for dopamine receptors.

-

Method: Radioligand binding assays are performed using cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells expressing cloned human dopamine D1-D5 receptors.[3]

-

Procedure:

-

Cell membranes are incubated with a specific radioligand (e.g., [3H]spiperone for D2/D3 receptors) and varying concentrations of this compound.

-

After incubation, the mixture is filtered to separate bound and free radioligand.

-

The amount of bound radioactivity is measured using a scintillation counter.

-

The inhibition constant (Ki) is calculated from the IC50 values (the concentration of this compound that inhibits 50% of radioligand binding).

-

Cocaine Self-Administration and Reinstatement in Rats

-

Objective: To assess the effect of this compound on the rewarding and motivational properties of cocaine and on relapse behavior.

-

Animals: Male Long-Evans or Sprague-Dawley rats are typically used.[5]

-

Surgical Procedure: Rats are surgically implanted with an intravenous catheter into the jugular vein for cocaine self-administration.

-

Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light, and a drug infusion pump.

-

Procedure:

-

Acquisition: Rats are trained to press an "active" lever to receive an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion). Lever presses on the "inactive" lever have no consequence.

-

Maintenance: Once a stable pattern of self-administration is established, the effect of this compound is tested. This compound or vehicle is administered prior to the self-administration session.

-

Extinction: Cocaine is replaced with saline, and lever pressing is no longer reinforced. This continues until responding on the active lever decreases to a predefined criterion.

-

Reinstatement: Following extinction, relapse to drug-seeking is triggered by either a non-contingent "priming" injection of cocaine or presentation of cocaine-associated cues (e.g., the stimulus light). The effect of this compound on this reinstated lever pressing is measured.

-

Conclusion and Future Directions

The preclinical data for this compound are compelling, suggesting that it holds significant promise as a pharmacotherapy for addiction, particularly for cocaine use disorder. Its high affinity and selectivity for the dopamine D3 receptor, coupled with a favorable pharmacokinetic profile, position it as a strong candidate for further development. Future research should focus on comprehensive toxicology studies, evaluation in models of other substance use disorders, and ultimately, well-designed clinical trials to establish its safety and efficacy in human populations. The development of this compound represents a significant step forward in the pursuit of effective medications for the treatment of addiction.

References

- 1. scispace.com [scispace.com]

- 2. This compound: a novel dopamine D3 receptor antagonist that inhibits cocaine self-administration in rats and mice, but not in D3 receptor-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: a novel dopamine D3 receptor antagonist that inhibits cocaine self-administration in rats and mice, but not in D3 receptor-knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Blockade of D3 Receptors by this compound Inhibits Cocaine’s Rewarding Effects and Relapse to Drug-Seeking Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel dopamine D3 receptor antagonist this compound inhibits methamphetamine self-administration and relapse to drug-seeking behaviour in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Blockade of D3 receptors by this compound inhibits cocaine's rewarding effects and relapse to drug-seeking behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of YQA14: A Novel Dopamine D3 Receptor Antagonist for Drug Reward

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for YQA14, a novel and selective dopamine D3 receptor (D3R) antagonist, and its potential as a therapeutic agent for substance use disorders. The following sections detail the pharmacological properties, efficacy in animal models of drug reward, and the experimental protocols used to generate this data.

Introduction

The mesolimbic dopamine system, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens (NAc) and prefrontal cortex (PFC), is critically involved in the rewarding effects of drugs of abuse and relapse to drug-seeking behavior.[1] The dopamine D3 receptor, highly expressed in this pathway, has emerged as a key target for the development of anti-addiction pharmacotherapies.[1] this compound is a novel D3R antagonist with a promising preclinical profile, suggesting its potential to treat drug addiction.[2][3] This document synthesizes the available preclinical findings on this compound.

Pharmacological Profile

This compound demonstrates high affinity and selectivity for the human dopamine D3 receptor in vitro. It exhibits a superior pharmacokinetic profile compared to earlier D3R antagonists like SB-277011A, with improved oral bioavailability and a longer half-life.[2]

Receptor Binding Affinity

In vitro receptor binding assays have characterized the affinity of this compound for cloned human dopamine receptors.

| Receptor | Binding Affinity (Ki) | Selectivity vs. D3 | Reference |

| D3 (High) | 0.068 pM | - | [4][5] |

| D3 (Low) | 2.11 nM | - | [4][5] |

| D2 | >316.5 nM | >150-fold | [4][5] |

| Other DA Receptors | - | >1000-fold | [4][5] |

Pharmacokinetics

Pharmacokinetic studies have highlighted the improved properties of this compound over previous D3R antagonists.

| Parameter | Value | Species/System | Reference |

| Oral Bioavailability | >40% | Human hepatic microsomal enzymes | [2] |

| Half-life | >2 hours | Human hepatic microsomal enzymes | [2] |

Efficacy in Preclinical Models of Drug Reward

This compound has been evaluated in various rodent models of cocaine and opioid reward, demonstrating a consistent reduction in drug-seeking and drug-taking behaviors.

Cocaine Reward

Systemic administration of this compound significantly reduces intravenous cocaine self-administration in rats and wild-type mice.[4] This effect is absent in D3 receptor-knockout mice, confirming the target of action.[4] Notably, this compound does not affect the self-administration of a natural reward (sucrose), indicating selectivity for drug reward.

| Animal Model | This compound Dose (mg/kg, i.p.) | Effect on Cocaine Self-Administration | Reference |

| Rats (Fixed-Ratio) | 6.25-25 | Dose-dependent reduction | [4] |

| Rats (Progressive-Ratio) | 6.25-25 | Dose-dependent reduction | [4] |

| Wild-Type Mice | - | Dose-dependent inhibition | [4] |

| D3R Knockout Mice | - | No effect | [4] |

This compound effectively attenuates the reward-enhancing effects of cocaine in a brain-stimulation reward paradigm. While this compound alone does not alter BSR thresholds, it dose-dependently blocks the threshold-lowering effect of cocaine.[2][3]

| Animal Model | This compound Dose (mg/kg, i.p.) | Effect on Cocaine-Enhanced BSR | Reference |

| Rats | - | Significant, dose-dependent attenuation | [2][3] |

Pretreatment with this compound significantly attenuates both cocaine-primed and cue-induced reinstatement of cocaine-seeking behavior in rats, suggesting its potential to prevent relapse.[2]

| Animal Model | This compound Dose (mg/kg, i.p.) | Effect on Reinstatement | Reference |

| Rats (Cocaine-Primed) | 12.5, 25 | ~60% reduction | [2] |

| Rats (Cue-Induced) | - | Attenuation | [2][3] |

At doses effective in reducing cocaine reward, this compound does not alter basal or cocaine-enhanced locomotor activity.[1][4] However, at a higher dose (50 mg/kg), it does inhibit locomotion, indicating a potential for motor side effects at supratherapeutic doses.[1][4]

| Animal Model | This compound Dose (mg/kg, i.p.) | Effect on Locomotion | Reference |

| Rats | 12.5-25 | No significant effect | [1] |

| Rats | 50 | Significant inhibition | [1][4] |

Opioid Reward

This compound has shown efficacy in a model of opioid reward. It dose-dependently decreases the expression of morphine-induced CPP in rats.[6][7] Furthermore, a high dose of this compound also inhibits the reactivation of morphine-primed CPP.[6][7] Interestingly, this compound did not affect the acquisition of morphine-induced CPP.[6][7]

| Animal Model | This compound Dose (mg/kg, i.p.) | Effect on Morphine CPP | Reference |

| Rats (Expression) | 6.25-25 | Dose-related decrease | [6][7] |

| Rats (Reactivation) | 25 | Notable inhibition | [6][7] |

| Rats (Acquisition) | 6.25-25 | No influence | [6][7] |

In mice, repeated administration of this compound prior to morphine inhibits the acquisition and expression of morphine-induced locomotor sensitization.[8] A single injection of this compound also dose-dependently attenuates the expression of this sensitization.[8] This effect is absent in D3R knockout mice, further confirming the mechanism of action.[8]

| Animal Model | This compound Dose (mg/kg, i.p.) | Effect on Morphine Sensitization | Reference |

| Wild-Type Mice (Acquisition) | 6.25-25 (repeated) | Inhibition | [8] |

| Wild-Type Mice (Expression) | 6.25-25 (repeated) | Significant attenuation | [8] |

| Wild-Type Mice (Expression) | 6.25-25 (single) | Dose-dependent inhibition | [8] |

| D3R Knockout Mice (Expression) | - | No effect | [8] |

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for Drug Reward and this compound Action

The rewarding effects of drugs like cocaine and morphine are mediated by the mesolimbic dopamine system. These drugs increase dopamine levels in the nucleus accumbens, leading to the activation of dopamine receptors, including the D3 receptor. This compound acts as an antagonist at the D3 receptor, blocking the downstream signaling that contributes to the reinforcing properties of these drugs.

This compound action on the mesolimbic dopamine pathway.

Experimental Workflow for Cocaine Self-Administration

The cocaine self-administration paradigm is a standard model to assess the reinforcing properties of a drug.

Workflow for cocaine self-administration studies.

Experimental Workflow for Conditioned Place Preference (CPP)

The CPP paradigm is used to measure the rewarding effects of a drug by pairing its administration with a specific environment.

Workflow for conditioned place preference studies.

Detailed Experimental Protocols

Intravenous Cocaine Self-Administration

-

Subjects: Male Long-Evans rats or C57BL/6J mice (wild-type and D3R knockout).

-

Surgery: Animals are anesthetized and surgically implanted with an intravenous catheter into the jugular vein. The catheter is passed subcutaneously to exit on the back.

-

Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light, and a syringe pump for drug infusion.

-

Procedure:

-

Acquisition: Animals are placed in the operant chambers for daily 2-hour sessions. A press on the active lever results in an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) and the presentation of a light cue. A press on the inactive lever has no consequence. Training continues until a stable baseline of responding is achieved.

-

Testing: Prior to the self-administration session (e.g., 20 minutes before), animals are pretreated with this compound or vehicle via intraperitoneal (i.p.) injection. The number of active and inactive lever presses is recorded.

-

Reinforcement Schedules:

-

Fixed-Ratio (FR): A set number of responses (e.g., FR2) is required for each infusion.

-

Progressive-Ratio (PR): The number of responses required for each subsequent infusion increases progressively. The final ratio completed is the "breakpoint" and serves as a measure of motivation.

-

-

Brain-Stimulation Reward (BSR)

-

Subjects: Male rats.

-

Surgery: Animals are implanted with a stimulating electrode in the medial forebrain bundle.

-

Apparatus: An operant chamber with a lever that, when pressed, delivers a brief electrical stimulation to the brain.

-

Procedure:

-

Training: Rats are trained to press the lever to receive brain stimulation. The intensity of the stimulation is varied to determine the threshold at which the animal will reliably respond.

-

Testing: The effect of cocaine (e.g., 2 mg/kg) with and without this compound pretreatment on the BSR threshold is determined. A decrease in the threshold indicates an enhanced reward effect.

-

Morphine-Induced Conditioned Place Preference (CPP)

-

Subjects: Male Sprague-Dawley rats.

-

Apparatus: A three-chamber CPP apparatus with two conditioning chambers (differing in visual and tactile cues) and a central neutral chamber.

-

Procedure:

-

Pre-Conditioning (Day 1): Animals are allowed to freely explore all three chambers for 15 minutes to determine baseline preference.

-

Conditioning (Days 2-9): A biased procedure is used. For four days, animals receive an injection of morphine (e.g., 10 mg/kg, s.c.) and are confined to their initially non-preferred chamber for 45 minutes. On alternate days, they receive a saline injection and are confined to their preferred chamber.

-

Post-Conditioning (Day 10): Animals are allowed to freely explore all three chambers in a drug-free state, and the time spent in each chamber is recorded. An increase in time spent in the drug-paired chamber indicates a conditioned preference.

-

Testing Expression: To test the effect of this compound on the expression of CPP, animals are administered this compound prior to the post-conditioning test.

-

Testing Reinstatement: After the CPP is extinguished (by repeated exposure to the apparatus without the drug), a priming dose of morphine is given to reinstate the preference. This compound is administered before this priming dose to test its effect on reinstatement.

-

Conclusion

The preclinical data for this compound strongly support its further development as a potential pharmacotherapy for substance use disorders. It demonstrates high affinity and selectivity for the dopamine D3 receptor, favorable pharmacokinetic properties, and efficacy in reducing cocaine and opioid reward-related behaviors in animal models. The selectivity of this compound for drug reward over natural reward, and its lack of motor effects at therapeutically relevant doses, suggest a favorable side-effect profile. Further research is warranted to translate these promising preclinical findings into clinical applications.

References

- 1. This compound: a novel dopamine D3 receptor antagonist that inhibits cocaine self-administration in rats and mice, but not in D3 receptor-knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Blockade of D3 Receptors by this compound Inhibits Cocaine’s Rewarding Effects and Relapse to Drug-Seeking Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Blockade of D3 receptors by this compound inhibits cocaine's rewarding effects and relapse to drug-seeking behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: a novel dopamine D3 receptor antagonist that inhibits cocaine self-administration in rats and mice, but not in D3 receptor-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The dopamine D(3) receptor antagonist this compound that inhibits the expression and drug-prime reactivation of morphine-induced conditioned place preference in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The dopamine D3 receptor antagonist this compound that inhibits the expression and drug-primed reactivation of morphine-induced conditioned place preference in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Selective dopamine D3 receptor antagonist this compound inhibits morphine-induced behavioral sensitization in wild type, but not in dopamine D3 receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Dopamine D3 Receptors in Cocaine-Seeking Behavior: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dopamine D3 receptor (D3R) has emerged as a critical modulator in the neurobiology of cocaine addiction, particularly in the manifestation of drug-seeking behaviors and relapse. Primarily localized within the mesocorticolimbic dopamine system, the D3R is strategically positioned to influence the motivational and reinforcing effects of cocaine. Chronic cocaine exposure leads to neuroadaptations in D3R expression and function, further implicating it as a key player in the addiction cycle. This technical guide provides an in-depth analysis of the core role of D3 receptors in cocaine-seeking behavior, summarizing key quantitative data from preclinical studies, detailing essential experimental protocols, and visualizing the intricate signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of addiction and drug development, facilitating a deeper understanding of the D3R as a promising therapeutic target.

Introduction

Cocaine addiction is a chronic, relapsing disorder characterized by compulsive drug-seeking and use despite severe adverse consequences. A key neurobiological substrate underlying this pathology is the mesocorticolimbic dopamine system, where cocaine exerts its primary reinforcing effects by blocking the dopamine transporter (DAT), thereby increasing extracellular dopamine levels. Within this system, the dopamine D3 receptor, a member of the D2-like receptor family, has garnered significant attention due to its preferential expression in limbic brain regions associated with reward and motivation, such as the nucleus accumbens (NAc) and prefrontal cortex[1].

Preclinical and clinical evidence strongly suggests that the D3R is not merely a passive component of the dopamine system but an active participant in the neuroadaptations that drive addiction. Chronic cocaine administration has been shown to alter D3R expression and sensitivity, contributing to the heightened motivation for the drug and the propensity to relapse[2][3]. Consequently, the D3R has become a focal point for the development of novel pharmacotherapies aimed at preventing relapse in cocaine use disorder.

This guide will systematically explore the multifaceted role of the D3R in cocaine-seeking behavior by:

-

Presenting a consolidated overview of quantitative data from key preclinical studies.

-

Providing detailed methodologies for pivotal experiments used to assess cocaine-seeking.

-

Illustrating the complex signaling cascades downstream of D3R activation and the workflows of crucial experimental paradigms through diagrams.

Quantitative Data on D3 Receptor Ligands in Cocaine-Seeking Models

The investigation of D3R function in cocaine addiction has been significantly advanced by the development of selective ligands. The following tables summarize the quantitative effects of various D3R antagonists and partial agonists on cocaine self-administration and reinstatement behaviors in preclinical models.

Table 1: Effects of D3 Receptor Antagonists on Cocaine Self-Administration and Reinstatement

| Ligand | Animal Model | Behavioral Paradigm | Doses Administered | Key Findings | Reference(s) |

| SB-277011A | Rat | Cocaine Self-Administration (Fixed Ratio) | 12.5, 25 mg/kg | Dose-dependently reduced cocaine self-administration. | [4] |

| Rat | Cocaine Self-Administration (Progressive Ratio) | 12.5, 25 mg/kg | Significantly decreased the breakpoint for cocaine self-administration. | [4] | |

| Rat | Cue-Induced Reinstatement | 5, 20 mg/kg | Significantly inhibited cue-induced cocaine-seeking behavior. | [5] | |

| Rat | Cocaine-Primed Reinstatement | 6, 12 mg/kg | Dose-dependently attenuated cocaine-triggered reinstatement of cocaine seeking. | ||

| Rat | Stress-Induced Reinstatement (Footshock) | 10, 20 mg/kg | Dose-dependently decreased reinstatement of cocaine-seeking induced by footshock. | [6] | |

| YQA14 | Rat | Cocaine Self-Administration (Fixed Ratio & Progressive Ratio) | 6.25, 12.5, 25 mg/kg | Dose-dependently reduced cocaine self-administration under both schedules. | [4] |

| Mouse (Wild-type vs. D3R-KO) | Cocaine Self-Administration | 12.5, 25, 50 mg/kg | Dose-dependently inhibited cocaine self-administration in wild-type but not D3R-knockout mice. | [4] | |

| VK4-116 | Rat | Reversal of Cocaine-Induced Cognitive Deficits | 15 mg/kg, i.p. | Reversed the loss of insight caused by prior cocaine self-administration.[7] | [7] |

Table 2: Effects of D3 Receptor Partial Agonists on Cocaine-Seeking Behavior

| Ligand | Animal Model | Behavioral Paradigm | Doses Administered | Key Findings | Reference(s) |

| BP-897 | Rat | Cue-Induced Reinstatement | 1 mg/kg | Significantly inhibited secondary cue-induced cocaine-seeking behavior. | [5] |

| CJB090 & PG619 | Monkey | Reinstatement of Cocaine Seeking | Not specified | Did not elicit reinstatement of cocaine seeking, unlike the full agonist quinpirole.[8] | [8] |

| Monkey | Cocaine Self-Administration (Food-Drug Choice) | Not specified | PG619 treatment reduced cocaine self-administration.[8] | [8] |

Key Experimental Protocols

The following sections provide detailed methodologies for key behavioral and analytical techniques used to investigate the role of D3 receptors in cocaine-seeking behavior.

Cocaine Self-Administration and Reinstatement Model in Rats

This model is the gold standard for assessing the reinforcing properties of drugs and for modeling relapse behavior.

3.1.1. Apparatus

Standard operant conditioning chambers equipped with two levers (active and inactive), a stimulus light above the active lever, a drug infusion pump, and a house light. The chamber is enclosed in a sound-attenuating cubicle.

3.1.2. Surgical Procedure

Rats are anesthetized and surgically implanted with an indwelling intravenous catheter into the jugular vein. The catheter is externalized on the back of the rat for connection to the infusion pump.

3.1.3. Self-Administration Training

-

Acquisition: Rats are placed in the operant chambers for daily sessions (e.g., 2 hours). A press on the active lever results in an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) and the presentation of a conditioned stimulus (e.g., illumination of the stimulus light and/or an auditory tone for 20 seconds). Presses on the inactive lever have no programmed consequences. Training continues until a stable baseline of responding is achieved (e.g., <20% variation in the number of infusions over three consecutive days).

-

Extinction: Following stable self-administration, cocaine is replaced with saline. Lever presses are no longer reinforced with the drug, although the conditioned stimuli may still be presented. Extinction sessions continue until responding on the active lever decreases to a predefined criterion (e.g., <25% of the average of the last three self-administration sessions).

3.1.4. Reinstatement Testing

After extinction, reinstatement of cocaine-seeking behavior (i.e., responding on the active lever) is triggered by one of the following:

-

Drug-Primed Reinstatement: A non-contingent intraperitoneal (i.p.) or intravenous (i.v.) injection of cocaine (e.g., 10 mg/kg, i.p.) is administered prior to the session.

-

Cue-Induced Reinstatement: Presentation of the cocaine-associated cues (light and/or tone) contingent on an active lever press.

-

Stress-Induced Reinstatement: Exposure to a stressor, such as intermittent footshock (e.g., 10 minutes of 0.5 mA shocks of 0.5-second duration on a variable interval schedule) before the session[9].

Conditioned Place Preference (CPP)

CPP is a Pavlovian conditioning paradigm used to measure the rewarding effects of drugs.

3.2.1. Apparatus

A three-chambered apparatus with two larger conditioning chambers distinguished by distinct visual and tactile cues (e.g., different wall patterns and floor textures) and a smaller, neutral central chamber.

3.2.2. Procedure

-

Pre-Conditioning Test (Baseline): Rats or mice are allowed to freely explore all three chambers for a set period (e.g., 15 minutes), and the time spent in each chamber is recorded to determine any initial preference.

-

Conditioning: Over several days (e.g., 4-8 days), animals receive alternating injections of cocaine (e.g., 10-20 mg/kg, i.p.) and saline. Immediately following the cocaine injection, they are confined to one of the conditioning chambers. After the saline injection, they are confined to the other chamber. The drug-paired chamber is typically the initially non-preferred chamber to avoid ceiling effects.

-

Post-Conditioning Test (Expression): In a drug-free state, animals are again allowed to freely explore all three chambers, and the time spent in each is recorded. An increase in the time spent in the drug-paired chamber compared to the pre-conditioning test indicates a conditioned place preference.

-

Extinction and Reinstatement: The CPP can be extinguished by repeatedly exposing the animal to the apparatus without the drug. Reinstatement can then be induced by a priming injection of cocaine or exposure to a stressor[10].

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.

3.3.1. Surgical Procedure

A guide cannula is stereotaxically implanted above the brain region of interest (e.g., nucleus accumbens).

3.3.2. Procedure

-

A microdialysis probe is inserted through the guide cannula.

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Neurotransmitters and other small molecules in the extracellular space diffuse across the semipermeable membrane of the probe and into the aCSF.

-

The collected dialysate samples are analyzed using high-performance liquid chromatography (HPLC) with electrochemical detection to quantify dopamine levels.

-

This technique can be combined with behavioral paradigms like self-administration to correlate changes in dopamine with drug-seeking behavior[11][12].

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to study the electrophysiological properties of individual neurons and the effects of cocaine on synaptic transmission in brain slices.

3.4.1. Brain Slice Preparation

-

The animal is euthanized, and the brain is rapidly removed and placed in ice-cold, oxygenated slicing solution.

-

Coronal slices containing the brain region of interest (e.g., nucleus accumbens) are prepared using a vibratome.

-

Slices are allowed to recover in oxygenated artificial cerebrospinal fluid (aCSF) at room temperature.

3.4.2. Recording

-

A single slice is transferred to a recording chamber on a microscope stage and continuously perfused with oxygenated aCSF.

-

A glass micropipette filled with an internal solution is carefully guided to the surface of a neuron under visual control.

-

A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

-

The membrane patch is then ruptured by applying gentle suction, establishing the "whole-cell" configuration.

-

This allows for the recording of synaptic currents (e.g., excitatory postsynaptic currents, EPSCs) and the investigation of how cocaine and D3R ligands modulate synaptic strength[13].

Visualizing Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the role of D3 receptors in cocaine-seeking behavior.

D3 Receptor Signaling Pathways in Cocaine Addiction

References

- 1. Modeling Cocaine Relapse in Rodents: Behavioral Considerations and Circuit Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Selective D3 Receptor Antagonist SB277011A Attenuates Morphine-Triggered Reactivation of Expression of Cocaine-Induced Conditioned Place Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medication Discovery for Addiction: Translating the Dopamine D3 Receptor Hypothesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dopamine D3 receptor ligands for drug addiction treatment: update on recent findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Increased conditioned place preference for cocaine in high anxiety related behavior (HAB) mice is associated with an increased activation in the accumbens corridor [frontiersin.org]

- 8. Cocaine self-administration behavior can be reduced or potentiated by the addition of specific dopamine concentrations in the nucleus accumbens and amygdala using in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Video: A Procedure for Studying the Footshock-Induced Reinstatement of Cocaine Seeking in Laboratory Rats [jove.com]

- 10. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cocaine reinforcement and extracellular dopamine overflow in rat nucleus accumbens: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vivo microdialysis as a technique to monitor drug transport: correlation of extracellular cocaine levels and dopamine overflow in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

YQA14: A Technical Guide to its Effects on Neurotransmitter Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

YQA14 is a novel and potent antagonist of the dopamine D3 receptor, demonstrating high selectivity over other dopamine receptor subtypes. Preclinical evidence strongly suggests its therapeutic potential in the management of substance use disorders, particularly in mitigating the rewarding effects of drugs of abuse and reducing relapse-like behaviors. This technical guide provides an in-depth analysis of the pharmacological profile of this compound, with a primary focus on its interaction with the dopamine neurotransmitter system. The document details its binding affinity, functional activity, and the experimental protocols utilized for its characterization. While extensive data exists for its effects on the dopaminergic system, a comprehensive screening profile against a broad range of other neurotransmitter receptors is not publicly available at the time of this publication.

Core Mechanism of Action: Dopamine D3 Receptor Antagonism

In Vitro Receptor Binding Profile

Radioligand binding assays have been instrumental in determining the affinity and selectivity of this compound for dopamine receptor subtypes. These assays typically involve the use of cell membranes expressing the receptor of interest and a radiolabeled ligand that binds to the receptor. The ability of this compound to displace the radioligand is measured, and from this, its binding affinity (Ki) is calculated.

Table 1: this compound Binding Affinity (Ki) for Human Dopamine Receptor Subtypes [1][2]

| Receptor Subtype | Radioligand | Cell Line | Ki (nM) | Selectivity (D2/D3 Ratio) |

| D3 | [3H]Spiperone | CHO | Ki-High: 0.000068 | > 150-fold vs D2 |

| Ki-Low: 2.11 | ||||

| D2 | [3H]Spiperone | HEK293 | 335.3 | - |

| D1 | [3H]SCH23390 | CHO | > 10,000 | > 1000-fold vs other DA receptors |

| D4 | [3H]Spiperone | CHO | > 10,000 | > 1000-fold vs other DA receptors |

| D5 | [3H]Spiperone | CHO | > 10,000 | > 1000-fold vs other DA receptors |

Note: The presence of two binding sites (High and Low affinity) for the D3 receptor suggests complex binding kinetics.

Functional Antagonist Activity

The antagonist properties of this compound at the D3 receptor have been confirmed using functional assays, such as the [35S]GTPγS binding assay. This assay measures the activation of G-proteins coupled to the receptor. In the presence of an agonist (like quinpirole), G-protein activation is increased. An antagonist, such as this compound, will inhibit this agonist-induced G-protein activation.

Table 2: Functional Activity of this compound at the Human Dopamine D3 Receptor [2]

| Assay | Agonist | This compound Effect | IC50 (nM) |

| [35S]GTPγS Binding | Quinpirole (10 µM) | Inhibition | IC50-High: ~0.0001 |

| IC50-Low: ~5 |

Effects on Other Neurotransmitter Systems

Currently, there is a lack of publicly available, comprehensive screening data detailing the binding affinities of this compound for a broad range of non-dopaminergic neurotransmitter receptors, such as serotonin, norepinephrine, adrenergic, cholinergic, opioid, histamine, glutamate, and GABA receptors. The primary focus of published research has been on its high selectivity for the dopamine D3 receptor. Therefore, a complete assessment of its off-target effects is not possible at this time.

In Vivo Effects on the Dopaminergic System

Preclinical in vivo studies in animal models have demonstrated the functional consequences of this compound's D3 receptor antagonism.

-

Reduction of Cocaine Self-Administration: Systemic administration of this compound has been shown to significantly and dose-dependently reduce intravenous cocaine self-administration in rats and mice.[1] This effect is absent in D3 receptor-knockout mice, confirming that the action is mediated by D3 receptor blockade.[1]

-

Attenuation of Drug-Seeking Behavior: this compound has been found to inhibit the reinstatement of cocaine-seeking behavior triggered by drug-priming or drug-associated cues.

-

Modulation of Dopamine Neuron Activity: As a D3 receptor antagonist, this compound is expected to modulate the activity of dopamine neurons in the ventral tegmental area (VTA), a key region in the brain's reward circuitry. D3 autoreceptors on these neurons typically inhibit dopamine release. By blocking these autoreceptors, this compound may lead to an increase in the firing rate of dopamine neurons and subsequent dopamine release in projection areas like the nucleus accumbens.

Experimental Protocols

In Vitro Radioligand Binding Assay ([3H]Spiperone)

This protocol is adapted from methodologies used for dopamine receptor binding assays.

Objective: To determine the binding affinity (Ki) of this compound for dopamine D2 and D3 receptors.

Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing human dopamine D2 or D3 receptors.

-

[3H]Spiperone (Radioligand).

-

This compound (Test compound).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: Haloperidol (10 µM).

-

96-well filter plates.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Thaw cell membranes on ice and resuspend in assay buffer.

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer.

-

This compound at various concentrations or vehicle.

-

[3H]Spiperone at a final concentration of ~0.5 nM.

-

Cell membrane suspension (typically 20-50 µg of protein per well).

-

For non-specific binding wells, add haloperidol instead of this compound.

-

-

Incubation: Incubate the plates at room temperature (25°C) for 60-90 minutes to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound (the concentration that inhibits 50% of specific binding) by non-linear regression analysis. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

[35S]GTPγS Functional Assay

This protocol is a generalized procedure for assessing G-protein activation.

Objective: To determine the functional antagonist activity of this compound at the dopamine D3 receptor.

Materials:

-

Cell membranes from cells expressing the human dopamine D3 receptor.

-

[35S]GTPγS (radiolabeled non-hydrolyzable GTP analog).

-

GTPγS Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

GDP (Guanosine diphosphate).

-

Quinpirole (D2/D3 receptor agonist).

-

This compound (Test compound).

-

Non-specific binding control: unlabeled GTPγS (10 µM).

-

96-well filter plates.

-

Scintillation counter.

Procedure:

-

Membrane and Reagent Preparation: Thaw cell membranes and prepare solutions of quinpirole and this compound in assay buffer.

-

Pre-incubation: In a 96-well plate, pre-incubate cell membranes with this compound at various concentrations or vehicle for 15-30 minutes at 30°C.

-

Stimulation: Add quinpirole to the wells to stimulate G-protein activation. For antagonist determination, a fixed concentration of quinpirole (e.g., 10 µM) is used.

-

[35S]GTPγS Binding: Initiate the binding reaction by adding [35S]GTPγS (final concentration ~0.1 nM) and GDP (final concentration ~10 µM) to each well.

-

Incubation: Incubate the plates at 30°C for 60 minutes.

-

Termination and Filtration: Terminate the reaction by rapid filtration through the filter plate.

-

Washing: Wash the filters with ice-cold wash buffer.

-

Scintillation Counting: Dry the filter plate, add scintillation cocktail, and measure radioactivity.

-

Data Analysis: Determine the concentration-dependent inhibition of quinpirole-stimulated [35S]GTPγS binding by this compound to calculate its IC50 value.

Visualizations

Caption: this compound blocks presynaptic D3 autoreceptors and postsynaptic D3 receptors.

Caption: Experimental workflow for the in vitro radioligand binding assay.

Caption: Experimental workflow for the [35S]GTPγS functional assay.

Caption: Logical flow from this compound's mechanism to its behavioral outcomes.

References

- 1. This compound: a novel dopamine D3 receptor antagonist that inhibits cocaine self-administration in rats and mice, but not in D3 receptor-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: a novel dopamine D3 receptor antagonist that inhibits cocaine self-administration in rats and mice, but not in D3 receptor-knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Pharmacological Profile of YQA14: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacology of YQA14, a novel and selective dopamine D3 receptor antagonist. The information presented herein is intended to support further research and development of this compound for potential therapeutic applications.

Core Pharmacological Data

This compound has been characterized as a high-affinity antagonist for the human dopamine D3 receptor. Its in vitro profile demonstrates potent binding to the D3 receptor and functional inhibition of agonist-induced signaling.

Binding Affinity

Radioligand binding assays have been employed to determine the affinity of this compound for various dopamine receptor subtypes. The equilibrium dissociation constants (Ki) summarized in the table below indicate a high affinity and selectivity for the D3 receptor. Notably, this compound exhibits two distinct binding sites on the human D3 receptor, a high-affinity and a low-affinity site.[1][2][3]

| Receptor Subtype | Ligand | Ki (nM) | Cell Line | Source |

| Dopamine D3 | This compound | 0.000068 (High Affinity) | CHO | [1][2][3] |

| 2.11 (Low Affinity) | ||||

| Dopamine D2 | This compound | >316.5 | CHO | [1][2][3] |

| Dopamine D1 | This compound | >1000 | HEK293 | |

| Dopamine D4 | This compound | >1000 | CHO | |

| Dopamine D5 | This compound | >1000 | HEK293 |

Table 1: In Vitro Binding Affinity of this compound for Human Dopamine Receptors.

This compound displays a selectivity of over 150-fold for the D3 receptor compared to the D2 receptor and over 1000-fold selectivity for the D3 receptor over other dopamine receptor subtypes.[1][2][3]

Functional Activity

The antagonist activity of this compound at the dopamine D3 receptor has been confirmed through functional assays. In a [³⁵S]GTPγS binding assay, this compound was shown to inhibit the stimulation of [³⁵S]GTPγS binding induced by the D3 receptor agonist quinpirole. This demonstrates that this compound effectively blocks the G-protein activation that is a primary step in D3 receptor signal transduction.

| Assay | Agonist | This compound IC₅₀ (nM) | Cell Line | Source |

| [³⁵S]GTPγS Binding | Quinpirole (10 µM) | 0.0001 (High Affinity) | CHO-hD3R | |

| 4.35 (Low Affinity) |

Table 2: In Vitro Functional Antagonist Activity of this compound at the Human Dopamine D3 Receptor.

Signaling Pathway

The dopamine D3 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs). Its primary signaling mechanism involves coupling to the Gi/o class of G proteins. Upon activation by an agonist, the D3 receptor promotes the exchange of GDP for GTP on the Gαi/o subunit, leading to the dissociation of the G protein into Gαi/o-GTP and Gβγ subunits. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular levels of the second messenger cyclic AMP (cAMP). This compound, as an antagonist, binds to the D3 receptor and prevents this agonist-induced signaling cascade.